Sodium phenylanthranilate
Description
Historical Context and Evolution of Research in N-Phenylanthranilic Acid Chemistry
N-Phenylanthranilic acid, a derivative of anthranilic acid, has been a subject of scientific inquiry for many years. Historically, its synthesis was achieved through methods like the Ullmann condensation, which involves the reaction of 2-chlorobenzoic acid with aniline (B41778). proquest.comtandfonline.comtandfonline.com Early research often focused on its fundamental properties and synthesis. For instance, studies explored the Ullmann-Goldberg condensation for preparing N-phenylanthranilic acids using water as a solvent. tandfonline.com Over time, advancements in synthetic methodologies, such as the use of microwave irradiation and ultrasound, have been applied to improve the efficiency and yield of N-phenylanthranilic acid synthesis. proquest.comtandfonline.comresearchgate.net
A significant area of early investigation was its application as a redox indicator in analytical chemistry. cdhfinechemical.comnih.gov N-phenylanthranilic acid is known to exhibit a color change from colorless to pinkish-violet, making it suitable for titrations, particularly in the determination of iron (II) with various oxidizing agents. cdhfinechemical.comnih.gov Research in the 1970s established the optimal conditions for its use in such titrations. nih.gov Beyond its role as a simple indicator, the fluorescence properties of N-phenylanthranilic acid in acidic media have also been explored for fluorometric titrations. acs.org
The evolution of research also saw a growing interest in the biological and pharmacological potential of N-phenylanthranilic acid and its derivatives. ijpsjournal.comafjbs.comijpsjournal.com It was identified as the fundamental structure for several non-steroidal anti-inflammatory drugs (NSAIDs). afjbs.comresearchgate.netasianpubs.org Historical studies even utilized N-phenylanthranilic acid to induce and study renal papillary necrosis in animal models, highlighting its physiological effects. ijpsjournal.comafjbs.com This paved the way for the development of a wide range of derivatives with potential therapeutic applications.
Significance of N-Phenylanthranilic Acid Derivatives, including Sodium Phenylanthranilate, in Contemporary Chemical Disciplines
The significance of N-phenylanthranilic acid and its derivatives, including its alkali metal salt this compound, has expanded considerably across various chemical disciplines in contemporary research. These compounds are recognized as versatile building blocks and pharmacophores in medicinal chemistry and materials science. ijpsjournal.comafjbs.comresearchgate.net
In medicinal chemistry , N-phenylanthranilic acid serves as a crucial scaffold for the synthesis of a diverse array of bioactive molecules. ijpsjournal.comafjbs.comijpsjournal.com It is the parent compound for the fenamate class of NSAIDs. afjbs.combenthamdirect.com Research is actively exploring the synthesis of new ester and amide derivatives to enhance properties like solubility and bioavailability, with the aim of developing more effective therapeutic agents with reduced side effects. afjbs.comresearchgate.netasianpubs.org These derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. ijpsjournal.comresearchgate.netresearchgate.net
In analytical chemistry , beyond its traditional use as a redox indicator, derivatives like poly-N-phenylanthranilic acid are being developed as fluorescent turn-off indicators for microscale redox titrations. acs.org The unique electrochemical properties of these compounds are also being leveraged in the development of ion-selective membrane sensors for the determination of related drug molecules. researchgate.netabechem.com
In the field of materials science and electrochemistry , this compound has been investigated for its role as a corrosion inhibitor for metals. mdpi.comscispace.com Studies have examined its adsorption on metal surfaces, such as iron and gold, to form protective thin coatings. mdpi.comscispace.comresearchgate.net The development of polymers derived from N-phenylanthranilic acid, such as poly-N-phenylanthranilic acid, has opened up avenues for creating novel electroactive and magnetic nanomaterials with potential applications in catalysis, energy storage, and sensing. scirp.orgnih.gov
Overview of Key Research Directions in this compound Investigations
Current research on this compound and related N-phenylanthranilic acid derivatives is multifaceted, with several key directions emerging:
Corrosion Inhibition: A significant area of focus is the use of this compound as an organic corrosion inhibitor for various metals in neutral media. mdpi.comscispace.com Researchers are investigating its adsorption isotherms on surfaces like iron and gold to understand the formation and properties of the protective films. mdpi.comresearchgate.net Studies have shown that the efficiency of corrosion protection can be enhanced by modifying the chemical structure of the phenylanthranilate molecule. mdpi.com
Advanced Analytical Methods: There is ongoing research into the application of phenylanthranilate derivatives in sophisticated analytical techniques. This includes the development of ion-selective electrodes and membrane sensors for the potentiometric determination of related pharmaceutical compounds. researchgate.netabechem.com The unique electrochemical behavior of these molecules is central to these advancements.
Nanomaterials and Polymer Chemistry: The synthesis and characterization of polymers and nanomaterials derived from N-phenylanthranilic acid represent a burgeoning research area. scirp.orgnih.gov Scientists are exploring the oxidative polymerization of N-phenylanthranilic acid to create materials with interesting electronic and magnetic properties. scirp.org The creation of hybrid nanomaterials, for instance by combining poly-N-phenylanthranilic acid with magnetic nanoparticles, is being investigated for applications in areas like electrocatalysis and data storage. nih.gov
Medicinal Chemistry and Drug Development: The foundational role of the N-phenylanthranilic acid scaffold in medicinal chemistry continues to drive research. afjbs.comresearchgate.netasianpubs.org Current efforts are directed towards synthesizing novel ester and amide derivatives to improve the pharmacological profiles of existing drugs and to discover new therapeutic agents. afjbs.comresearchgate.net This includes enhancing solubility and bioavailability to reduce dosage-related side effects. researchgate.netasianpubs.org
Elucidation of Current Research Gaps and Future Academic Prospects
Despite the considerable progress in the study of N-phenylanthranilic acid and its salts, several research gaps and promising future prospects can be identified:
Research Gaps:
Mechanism of Action in Biological Systems: While many derivatives exhibit interesting biological activities, the precise molecular mechanisms underlying these effects are often not fully elucidated. Further research is needed to identify specific cellular targets and signaling pathways modulated by these compounds.
Structure-Activity Relationship (SAR) Studies: Although some SAR studies have been conducted, a more comprehensive understanding of how specific structural modifications to the N-phenylanthranilic acid backbone influence its various properties (e.g., corrosion inhibition efficiency, biological activity, electrochemical response) is required. google.com
In-depth Characterization of Polymeric Materials: While the synthesis of polymers from N-phenylanthranilic acid has been demonstrated, more detailed characterization of their physical, chemical, and electronic properties is needed to fully realize their potential in various applications. scirp.org
Environmental Fate and Toxicology: As the applications of these compounds expand, a thorough investigation of their environmental persistence, degradation pathways, and potential ecotoxicity will be crucial.
Future Academic Prospects:
Rational Design of Novel Therapeutics: By combining computational modeling with synthetic chemistry, there is a significant opportunity to design and synthesize next-generation N-phenylanthranilate-based drugs with high efficacy and selectivity for specific diseases.
Development of Smart Materials: The unique properties of N-phenylanthranilic acid derivatives can be harnessed to create "smart" materials that respond to external stimuli (e.g., pH, redox potential, light). These could find applications in targeted drug delivery, sensors, and self-healing coatings.
Green Synthesis and Catalysis: Exploring more environmentally friendly and sustainable methods for the synthesis of N-phenylanthranilic acid and its derivatives remains a key area for future research. This includes the use of greener solvents and catalysts. proquest.comtandfonline.comresearchgate.net
Advanced Corrosion Protection Systems: Future work could focus on developing multi-component corrosion inhibitor systems that leverage the synergistic effects of this compound with other organic or inorganic compounds to provide enhanced and long-lasting protection for a wider range of metals and alloys. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.Na/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZLFADKWPZKLN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Phenylanthranilate Compounds
Classical and Modern Synthetic Routes to N-Phenylanthranilic Acid
The formation of the N-phenyl bond to the anthranilic acid core is most famously achieved through the Ullmann condensation or Goldberg reaction, a copper-catalyzed cross-coupling process. carlroth.comnih.gov This reaction has been the subject of numerous modifications to improve its efficiency and expand its applicability.
The most common and practical method for synthesizing N-phenylanthranilic acid is the copper-catalyzed condensation of a halogenated benzoic acid with aniline (B41778). carlroth.comresearchgate.net This reaction, a type of Ullmann-Goldberg C-N coupling, typically involves heating o-chlorobenzoic acid or o-bromobenzoic acid with aniline in the presence of a base and a copper catalyst. carlroth.comresearchgate.netreddit.com
The reaction traditionally required high temperatures (often over 210°C) and high-boiling polar solvents like nitrobenzene (B124822) or N,N-dimethylformamide (DMF). carlroth.comreddit.com Anhydrous potassium carbonate is a frequently used base to neutralize the hydrogen halide formed during the reaction. researchgate.netreddit.com A typical procedure involves refluxing a mixture of o-chlorobenzoic acid, an excess of aniline (which can also serve as the solvent), anhydrous potassium carbonate, and a copper catalyst for several hours. researchgate.net After the reaction, the excess aniline is removed, often by steam distillation, and the N-phenylanthranilic acid is precipitated by acidifying the aqueous solution of its salt. researchgate.netmdpi.com
Modern advancements have introduced milder and more efficient conditions. The use of ultrasound irradiation has been shown to significantly accelerate the reaction in aqueous media, with one study reporting an 81% yield after just 20 minutes of sonication. chemicalbook.comumb.edu.pl Microwave-assisted synthesis has also proven effective, reducing reaction times to mere minutes. mdpi.com
An alternative, though less common, pathway involves the coupling of bromobenzene (B47551) with anthranilic acid. researchgate.net This is also an Ullmann-type condensation, where the roles of the amine and the aryl halide are reversed compared to the more conventional route. The fundamental conditions remain similar, requiring a copper catalyst and a base to facilitate the C-N bond formation. This method underscores the versatility of the Ullmann reaction in constructing the N-phenylanthranilic acid scaffold.
Copper is indispensable for the Ullmann condensation. carlroth.comresearchgate.net It can be used in various forms, including copper metal powder (often "activated"), copper(I) salts like cuprous iodide (CuI), and copper(II) salts or oxides such as copper(II) acetate (B1210297) and copper(II) oxide (CuO). carlroth.comresearchgate.netscirp.orgresearchgate.net The active catalytic species is generally accepted to be a copper(I) compound. carlroth.com
The catalytic cycle is believed to involve the formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide. carlroth.com One proposed mechanism involves the oxidative addition of the aryl halide to the Cu(I) species to form a transient Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The presence of ortho-functional groups like the carboxylic acid in o-halobenzoic acids can play a role in the catalytic cycle, potentially through coordination with the copper catalyst. The choice of catalyst and ligands can influence reaction efficiency, with modern protocols often using soluble copper complexes to achieve milder conditions. carlroth.com
An entirely different approach to the N-phenylanthranilate structure begins with the synthesis of the corresponding ester. Phenyl anthranilate can be prepared by reacting isatoic anhydride (B1165640) with phenol (B47542). A patented method describes a process where approximately equimolecular proportions of isatoic anhydride and phenol are treated with sodium hydroxide (B78521). The reaction mixture is warmed to around 45°C to facilitate the reaction, which opens the anhydride ring and forms the ester. This route avoids the direct C-N bond formation of the Ullmann reaction, instead utilizing a pre-formed anthranilate precursor. The resulting phenyl anthranilate ester could subsequently be hydrolyzed to yield N-phenylanthranilic acid if desired.
Preparation and Isolation Protocols for Sodium Phenylanthranilate
This compound is the sodium salt of N-phenylanthranilic acid. Its preparation is a straightforward acid-base neutralization reaction. carlroth.com N-phenylanthranilic acid is a weak acid with limited solubility in water but is soluble in various organic solvents and aqueous alkaline solutions. chemicalbook.com
To prepare the sodium salt, purified N-phenylanthranilic acid is dissolved in a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture. A stoichiometric amount of a sodium-containing base is then added. Common bases for this purpose include sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). carlroth.com The reaction can be illustrated as follows:
C₆H₅NHC₆H₄COOH + NaOH → C₆H₅NHC₆H₄COONa + H₂O
The completion of the neutralization results in a solution of this compound. carlroth.com Isolation of the solid salt is typically achieved by removing the solvent through evaporation under reduced pressure. Alternatively, if the salt is less soluble in a particular solvent mixture, it can be precipitated, for instance, by adding a less polar co-solvent to the reaction medium. The resulting solid is then collected by filtration, washed with a small amount of a suitable solvent to remove any residual impurities, and dried to yield pure this compound.
Synthesis of Substituted N-Phenylanthranilate Derivatives
The synthetic routes to N-phenylanthranilic acid are highly adaptable for creating a wide range of substituted derivatives. By selecting appropriately substituted anilines or halogenated benzoic acids as starting materials in the Ullmann condensation, a diverse library of analogs can be generated. These derivatives form the basis of the fenamate class of compounds.
A prominent example is the synthesis of Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid). This compound is prepared by the copper-catalyzed condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline (B142581) (2,3-xylidine) or by reacting the potassium salt of 2-bromobenzoic acid with 2,3-dimethylaniline. Similarly, Flufenamic Acid is synthesized from 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline, while Meclofenamic Acid is made from 2-bromobenzoic acid and 2,6-dichloro-3-methylaniline.
The reaction conditions are generally similar to those for the parent compound, though they may be optimized for specific substrates. Research has demonstrated the successful synthesis of numerous derivatives using various substituted anilines, showcasing the robustness of the Ullmann-Goldberg reaction for this purpose. chemicalbook.comumb.edu.pl
| Derivative Name | Substituted Aniline Precursor | Halogenated Benzoic Acid Precursor | Reported Yield (%) | Reference |
|---|---|---|---|---|
| N-Phenylanthranilic acid | Aniline | o-Chlorobenzoic acid | 91 | |
| Mefenamic Acid | 2,3-Dimethylaniline | o-Chlorobenzoic acid | - | |
| Flufenamic Acid | 3-(Trifluoromethyl)aniline | o-Chlorobenzoic acid | - | |
| Meclofenamic Acid | 2,6-Dichloro-3-methylaniline | o-Bromobenzoic acid | - | |
| N-(p-Tolyl)anthranilic acid | p-Toluidine | o-Chlorobenzoic acid | 85 | chemicalbook.com |
| N-(p-Methoxyphenyl)anthranilic acid | p-Anisidine | o-Chlorobenzoic acid | 80 | chemicalbook.com |
| N-(m-Nitrophenyl)anthranilic acid | m-Nitroaniline | o-Chlorobenzoic acid | 75 | chemicalbook.com |
Incorporation of Electron-Acceptor Substituents and Their Impact on Chemical Behavior
The introduction of electron-acceptor substituents, such as nitro groups, onto the N-phenylanthranilate framework can significantly influence the electronic properties and reactivity of the molecule. A notable method for achieving this is through a catalyst-free, microwave-assisted approach. For instance, the synthesis of N-substituted 5-nitroanthranilic acid derivatives has been successfully accomplished by the regioselective amination of 5-nitro-2-chlorobenzoic acid with a variety of aromatic and aliphatic amines. This reaction proceeds efficiently under microwave irradiation without the need for a catalyst or solvent, yielding the desired products in high yields.
The Ullmann condensation is a classical and widely used method for the synthesis of N-phenylanthranilic acids, typically involving the copper-catalyzed coupling of an aryl halide with an amine. The presence of electron-withdrawing groups on the aryl halide is known to activate the substrate, often facilitating the reaction. This is because electron-withdrawing groups increase the electrophilicity of the carbon atom bearing the halogen, making it more susceptible to nucleophilic attack by the amine. Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar solvents like nitrobenzene or dimethylformamide. However, modern variations of this reaction have been developed to proceed under milder conditions.
The impact of electron-acceptor substituents on the chemical behavior of N-phenylanthranilates is a key consideration in their application. For example, the electronic properties of these substituents can modulate the acidity of the carboxylic acid group and the nucleophilicity of the amino group, thereby influencing their reactivity in subsequent transformations.
| Starting Material | Amine | Substituent | Method | Yield (%) |
| 5-nitro-2-chlorobenzoic acid | Various aromatic and aliphatic amines | Nitro (Electron-Acceptor) | Catalyst-free, Microwave-assisted | >99 |
| 2-chlorobenzoic acid | Aniline | None | Ullmann Condensation | Variable |
| Aryl halide with electron-withdrawing group | Aniline | Electron-withdrawing group | Ullmann Condensation | Generally higher than with electron-donating groups |
Regioselective Synthesis of ortho-, meta-, and para-Substituted Analogues
The ability to control the position of substituents on the N-phenylanthranilate core is crucial for tailoring the properties of the final compound. Regioselective synthesis allows for the precise placement of functional groups at the ortho, meta, or para positions of the phenyl ring.
A significant advancement in the synthesis of ortho-substituted analogues is the chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids with aniline derivatives. This method is highly effective and eliminates the need for protecting the carboxylic acid group, producing a wide range of N-aryl anthranilic acid derivatives in yields of up to 99%. The reaction is tolerant of both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered anilines.
Another strategy for achieving ortho-amination involves the use of a directing group. For instance, arenes containing an 8-quinolinylamide directing group can be ortho-aminated with N-chloroamines in the presence of an iron/diphosphine catalyst and an organometallic base. This approach provides anthranilic acid derivatives in high yields through a process of iron-catalyzed C-H activation.
While specific methods for the regioselective synthesis of meta- and para-substituted N-phenylanthranilate analogues are less commonly reported in the context of direct amination of pre-substituted benzoic acids, their synthesis can be approached by utilizing appropriately substituted anilines or benzoic acid derivatives as starting materials in reactions such as the Ullmann condensation. The final substitution pattern is therefore determined by the regiochemistry of the starting materials.
| Position | Synthetic Method | Key Features |
| ortho | Copper-catalyzed amination of 2-chlorobenzoic acids | High yields, no need for acid protection, tolerates various substituents. |
| ortho | Iron-catalyzed ortho-amination with a directing group | High yields, proceeds via C-H activation. |
| meta / para | Ullmann condensation | Relies on the use of pre-substituted anilines or benzoic acids. |
Advanced Synthetic Approaches for N-Phenylanthranilate Analogues and Related Heterocyclic Compounds
Building upon the N-phenylanthranilate framework, advanced synthetic methodologies enable the construction of more complex heterocyclic structures. These methods often involve multi-step reactions or the use of specific reagents to trigger cyclization events.
A powerful and elegant method for the synthesis of heterocyclic compounds from N-phenylanthranilate precursors involves a tellurium-triggered cyclization. Specifically, 4-hydroxyquinolin-2(1H)-ones can be conveniently prepared by treating methyl N-methyl- or N-phenylanthranilates with sodium or lithium telluride. acs.orgnih.govresearchgate.net This reaction proceeds through the formation of an intermediate that undergoes an intramolecular cyclization, facilitated by the tellurium reagent, to yield the quinolone ring system. An important advantage of this method is that the elemental tellurium can be recovered and reused. acs.org
This tellurium-based methodology is also applicable to the synthesis of coumarins from related starting materials, highlighting its versatility in constructing different heterocyclic cores. acs.orgnih.govresearchgate.net The reaction conditions, such as the choice of the telluride salt (sodium or lithium), can influence the reaction time and yield. acs.org
This synthetic approach offers a unique pathway to valuable heterocyclic compounds, demonstrating the utility of organotellurium chemistry in modern organic synthesis. The ability to generate quinolones from readily accessible N-phenylanthranilate derivatives is of particular interest due to the prevalence of the quinolone scaffold in medicinal chemistry.
| Starting Material | Reagent | Product |
| Methyl N-phenylanthranilate | Sodium or Lithium Telluride | 4-Hydroxyquinolin-2(1H)-one |
| Methyl N-methylanthranilate | Sodium or Lithium Telluride | 4-Hydroxy-1-methylquinolin-2(1H)-one |
Adsorption Phenomena and Interfacial Chemistry of Sodium Phenylanthranilate
Mechanisms of Adsorption on Metallic Surfaces
The adsorption of sodium phenylanthranilate onto metallic surfaces is a spontaneous process driven by the reduction in the surface energy of the metal. This interaction typically involves the formation of a bond between the metal and the adsorbate, which can be either physical or chemical in nature. The process is influenced by the chemical structure of the molecule, the nature of the metal surface, and the properties of the solution.
Adsorption Kinetics and Equilibrium Modeling
The adsorption of organic molecules from a solution onto a solid surface is a dynamic process. Initially, the rate of adsorption is high and then gradually decreases as the surface becomes covered, eventually reaching a state of equilibrium where the rate of adsorption equals the rate of desorption.
Adsorption kinetics models are employed to describe the rate of adsorbate uptake at the solid-solution interface. Common models include the pseudo-first-order and pseudo-second-order kinetics models. The pseudo-first-order model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites, while the pseudo-second-order model assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.
Adsorption equilibrium is described by isotherm models, which relate the amount of adsorbate on the adsorbent to its concentration in the solution at a constant temperature. The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface.
Isotherm Analysis: Application of Frumkin and Temkin Adsorption Models
For more complex adsorption systems, the Frumkin and Temkin isotherms are often more applicable. The Frumkin isotherm extends the Langmuir model by accounting for lateral interactions between the adsorbed molecules. The equation for the Frumkin isotherm is:
θ / (1 - θ) * exp(-2aθ) = K * C
where:
θ is the fractional surface coverage
a is the lateral interaction parameter (positive for attraction, negative for repulsion)
K is the adsorption equilibrium constant
C is the concentration of the adsorbate
The Temkin isotherm assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. The Temkin isotherm is represented by:
θ = (RT / b) * ln(A * C)
where:
b is the Temkin constant related to the heat of adsorption
A is the equilibrium binding constant
R is the universal gas constant
T is the absolute temperature
Studies on the adsorption of this compound on a gold electrode from a borate (B1201080) buffer solution have shown that the experimental isotherms are adequately described by both the Frumkin and Temkin equations researchgate.net. This suggests that there are interactions between the adsorbed this compound molecules and that the surface is energetically heterogeneous.
Molecular Orientation of Adsorbate Species at the Metal-Solution Interface
The orientation of this compound molecules at the metal-solution interface is a critical factor in determining the properties of the adsorbed layer. The orientation is influenced by the interaction of the functional groups with the metal surface, steric effects, and intermolecular interactions. Techniques such as ellipsometry and electrochemical quartz crystal microbalance (EQCM) can be used to study the adsorbed layer. For instance, studies on a gold electrode have utilized these methods to investigate the adsorption of this compound researchgate.net. While specific orientations were not detailed, these techniques can provide information on the thickness and mass of the adsorbed layer, from which the orientation can be inferred.
It is hypothesized that at low concentrations, the molecules may lie flat on the surface to maximize the interaction of the phenyl ring and the functional groups with the metal. At higher concentrations, steric hindrance may force the molecules into a more upright orientation.
Role of Carboxyl and Amine Functionalities in Surface Interaction and Chelation
The this compound molecule possesses two key functional groups: a carboxyl group (-COOH) and an amine group (-NH-). These groups play a significant role in the adsorption process through their ability to interact with metal surfaces. Anthranilic acid and its derivatives are known to form complexes with transition metals due to the presence of these chelating groups nih.govresearchgate.net.
The carboxyl group can deprotonate to form a carboxylate anion (-COO⁻), which can then electrostatically interact with a positively charged metal surface or form a coordinate bond with metal atoms. The amine group has a lone pair of electrons on the nitrogen atom, which can also form a coordinate bond with vacant d-orbitals of the metal. The ability of both groups to bind to a single metal atom results in the formation of a stable five-membered chelate ring, which enhances the adsorption strength. This chelation is a key mechanism in the use of anthranilic acid derivatives as corrosion inhibitors ijpsjournal.com.
Influence of Substrate Characteristics on Adsorption Profiles
The nature of the metallic substrate significantly affects the adsorption of this compound. Factors such as the metal's chemical composition, crystal structure, and surface charge influence the adsorption mechanism and efficiency.
Comparative Adsorption Studies on Diverse Metal Substrates (e.g., Gold, Iron, Mild Steel, Zinc, Aluminum)
The adsorption of this compound and its derivatives has been studied on various metals, often in the context of corrosion inhibition.
Gold: As a noble metal, gold provides a relatively inert surface for studying the fundamental aspects of adsorption. Studies have shown that this compound adsorbs on gold, and the process can be modeled by Frumkin and Temkin isotherms researchgate.net.
Iron and Mild Steel: These materials are of great industrial importance, and their corrosion protection is a major application for inhibitors like this compound. The adsorption on these surfaces is primarily driven by the interaction of the carboxyl and amine groups with the iron atoms, leading to the formation of a protective film. This film acts as a barrier to the corrosive environment.
Zinc: Zinc surfaces can also be protected by the adsorption of organic inhibitors. The interaction is expected to involve the formation of zinc-phenylanthranilate complexes on the surface.
Aluminum: Aluminum is typically covered by a passive oxide layer. The adsorption of this compound on aluminum would likely involve interaction with this oxide layer, potentially through the displacement of surface hydroxyl groups by the carboxylate group.
Below is an interactive data table summarizing the applicable adsorption models for N-Phenylanthranilic acid, a closely related compound, on mild steel.
| Metal Substrate | Applicable Isotherm Models |
| Mild Steel | Langmuir, Temkin |
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Adsorption in Complex Electrolytic and Cementitious Environments
Interactions within Alkali-Activated Mortars (e.g., Fly Ash Mortars)
There is currently no specific research data available detailing the direct interactions between this compound and alkali-activated mortars, including those made with fly ash. Fly ash itself is recognized as a low-cost adsorbent due to its porous structure and large specific surface area. researchgate.net Its chemical composition, primarily aluminosilicates, can be activated with alkaline solutions (such as sodium hydroxide (B78521) and sodium silicate) to form a binder with a complex N-A-S-H gel structure. researchgate.net
The potential adsorption of this compound onto the surfaces within these mortars would likely be influenced by the charge and composition of these surfaces. The dissolution of aluminosilicate (B74896) precursors in a highly alkaline environment leads to the formation of various charged sites. nih.gov The interaction would depend on electrostatic forces, potential complex formation with metal ions present in the mortar matrix, and hydrophobic interactions between the phenyl group of the molecule and less polar regions of the mortar surface. However, without experimental data, any description of these interactions remains speculative.
Influence of Environmental Factors (e.g., pH, Temperature) on Adsorption Dynamics
The influence of environmental factors like pH and temperature on the adsorption of chemical compounds is a critical area of study, as these variables can significantly alter both the adsorbent surface and the adsorbate species.
Influence of pH: The pH of the surrounding solution plays a crucial role in adsorption processes, largely by affecting the surface charge of the adsorbent and the ionization state of the adsorbate. scielo.org.zanih.gov For an ionizable organic compound, its adsorption profile can be complex. nih.gov In the case of this compound, the anthranilate moiety is the salt of a carboxylic acid. The pH of the pore solution in alkali-activated mortars is typically very high. At varying pH levels, the degree of protonation of the carboxylate group would change, thereby altering its charge and its potential for electrostatic interaction with the mortar matrix. A decrease in pH generally leads to a decrease in the maximum adsorption capacity for certain metal ions on mineral surfaces, due to competition with hydrogen ions. scielo.org.za However, for organic anions, the specific interactions are more complex and would require empirical investigation.
Influence of Temperature: Temperature can affect adsorption dynamics in several ways. An increase in temperature can enhance the mobility of adsorbate molecules and may increase the number of active adsorption sites. researchgate.net Conversely, for exothermic adsorption processes, an increase in temperature can lead to a decrease in adsorption capacity. researchgate.netmdpi.com The effect of temperature on the adsorption of this compound would depend on the thermodynamics of its interaction with the alkali-activated mortar. Determining whether the process is endothermic or exothermic would require specific experimental studies, which are not currently available.
The following table summarizes the general effects of pH and temperature on adsorption, which would theoretically apply to this compound, though specific data is lacking.
| Environmental Factor | Potential Influence on Adsorption Dynamics |
| pH | Alters the surface charge of the adsorbent material (e.g., fly ash particles in mortar). |
| Affects the speciation and charge of the this compound molecule in solution. | |
| Influences competitive adsorption with other ions present in the pore solution. scielo.org.za | |
| Temperature | Can increase the rate of diffusion and kinetic energy of adsorbate molecules. researchgate.net |
| May alter the equilibrium of the adsorption process (favoring or hindering adsorption depending on whether the process is endothermic or exothermic). mdpi.com | |
| Can affect the physical structure and stability of the adsorbent material. |
Coordination Chemistry and Metal Complexation of N Phenylanthranilate Ligands
Synthesis and Structural Characterization of Metal-N-Phenylanthranilate Complexes
The synthesis of metal-N-phenylanthranilate complexes often involves the reaction of a corresponding metal salt with N-phenylanthranilic acid or its sodium salt, sodium phenylanthranilate, in a suitable solvent. The resulting complexes can exhibit a range of nuclearities, from mononuclear to polynuclear structures, depending on the metal ion, reaction conditions, and the presence of ancillary ligands.
Complexes with Transition Metals (e.g., Zinc(II), Platinum(II), Rhodium)
Zinc(II) Complexes: Hydrothermal reactions between N-phenylanthranilic acid (NPA), zinc hydroxide (B78521) salts, and bidentate N-donor ligands have yielded mononuclear complexes such as [Zn(NPA)2(2,2′-bipy)] (where 2,2′-bipy is 2,2′-bipyridine) researchgate.net. A notable example is the trinuclear zinc complex, hexakis(μ2-2-anilinobenzoato)diaquatrizinc(II), [Zn3(C13H10NO2)6(H2O)2], where the N-phenylanthranilate ligand coordinates via the carboxylate oxygen atoms researchgate.netresearchgate.net. In this complex, the central Zn(II) atom is located on an inversion center researchgate.netresearchgate.net.
Platinum(II) Complexes: The reaction of [PtCl2(cod)] (cod = cyclo-octa-1,5-diene) with N-phenylanthranilic acid in the presence of silver(I) oxide in refluxing dichloromethane has been shown to produce the organoplatinum(II) derivative [Pt{N(Ph)C6H4COO}(cod)] core.ac.uk. The structures of platinum(II) complexes often exhibit a distorted square planar coordination geometry nih.gov.
Rhodium Complexes: Complexes of rhodium with N-phenylanthranilic acid have been synthesized and investigated, with infrared spectroscopy suggesting that rhodium interacts with the ligand via both the carboxyl and the amine groups researchgate.netuu.nl. However, detailed crystal structures remain elusive, with some studies indicating the potential presence of Rh(0) in the synthesized complexes researchgate.net.
A summary of representative transition metal complexes with N-phenylanthranilate is presented in the table below.
| Metal Ion | Complex Formula | Synthesis Method | Key Structural Features |
| Zinc(II) | [Zn(NPA)2(2,2′-bipy)] | Hydrothermal reaction | Mononuclear |
| Zinc(II) | [Zn3(NPA)6(H2O)2] | Not specified | Trinuclear, bridging carboxylate groups |
| Platinum(II) | [Pt{N(Ph)C6H4COO}(cod)] | Reaction with [PtCl2(cod)] and Ag2O | Organometallic derivative |
| Rhodium | Not specified | Reaction of rhodium chloride with NPA | Interaction through carboxyl and amino groups suggested |
Complexes with Lanthanide(III) Ions
The synthesis of lanthanide(III) complexes with N-phenylanthranilate is an area of ongoing research. Generally, the synthesis involves the reaction of a lanthanide salt, such as a chloride or nitrate, with the ligand in a suitable solvent system rsdjournal.orgmdpi.com. The larger ionic radii of lanthanide ions often lead to higher coordination numbers and varied coordination geometries in their complexes rsdjournal.org. While specific crystal structures of lanthanide(III)-N-phenylanthranilate complexes are not extensively detailed in the available literature, the synthetic strategies employed for other carboxylate-containing ligands with lanthanides provide a foundational approach. These methods often involve direct reaction in solution, sometimes under solvothermal conditions to facilitate crystallization rsdjournal.orgmdpi.com.
Preparation of Organometallic Derivatives (e.g., Organo-platinum(II) complexes)
The preparation of organometallic derivatives involving N-phenylanthranilate has been successfully demonstrated, particularly with platinum(II). The synthesis of [Pt{N(Ph)C6H4COO}(cod)] is achieved by reacting [PtCl2(cod)] with N-phenylanthranilic acid in the presence of silver(I) oxide core.ac.uk. This method utilizes the abstraction of chloride ligands from the platinum precursor by silver ions, facilitating the coordination of the deprotonated N-phenylanthranilate ligand to the platinum center. The resulting organoplatinum(II) complex features a direct platinum-carbon bond framework, a defining characteristic of organometallic compounds.
Ligand Coordination Modes and Geometries
The N-phenylanthranilate ligand exhibits remarkable versatility in its coordination to metal centers, a consequence of the presence of both a "hard" carboxylate oxygen donor and a borderline "soft" amino nitrogen donor. This allows for a variety of coordination modes, including monodentate, bidentate chelating, and bridging fashions.
Carboxylate and Amino Group Involvement in Chelation and Bridging
The carboxylate group of the N-phenylanthranilate ligand is frequently involved in both chelation and bridging. In the trinuclear zinc complex, [Zn3(NPA)6(H2O)2], the N-phenylanthranilate ligands act in a bridging mode (μ2), connecting the zinc centers solely through their carboxylate oxygen atoms researchgate.netresearchgate.net.
Spectroscopic studies on complexes of Co(II), Ni(II), and Cu(II) with N-phenylanthranilic acid suggest a bidentate coordination mode involving the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring . Infrared spectral data for these complexes show a shift in the C=O stretching frequency to a lower wavenumber, and the appearance of new bands assigned to M-O and M-N stretching, supporting this chelation mode . In rhodium complexes, it is also proposed that the ligand interacts through both the carboxyl and the amine groups researchgate.net.
The diverse coordination modes of the N-phenylanthranilate ligand are summarized in the table below.
| Coordination Mode | Donating Atoms | Example Metal Complex |
| Bridging (μ2) | Carboxylate Oxygens | [Zn3(NPA)6(H2O)2] |
| Bidentate Chelating | Amino Nitrogen and Carboxylate Oxygen | Suggested for Co(II), Ni(II), Cu(II) complexes |
Geometry of Coordination Polyhedra (e.g., Square Pyramidal)
The spatial arrangement of the N-phenylanthranilate ligands and any co-ligands around the central metal ion defines the geometry of the coordination polyhedron. These geometries are influenced by the coordination number of the metal ion, the nature of the ligand, and steric factors.
In a binuclear copper(II) complex, tetrakis-μ-2-(phenylamino)benzoato-bis[4-vinylpyridine copper(II)], the copper(II) ions are bridged by four N-phenylanthranilate ligands through their carboxylate groups. The coordination environment around each copper(II) ion is described as a square pyramidal geometry researchgate.net. In this structure, the base of the pyramid is formed by the oxygen atoms of the bridging carboxylate groups, and the apical position is occupied by the nitrogen atom of a 4-vinylpyridine ligand researchgate.net.
Other observed geometries include distorted octahedral arrangements, as seen in a Manganese(II) complex, [Mn(NPA)2(Phen)2(H2O)2], where the Mn(II) ion is coordinated to two oxygen atoms from two N-phenylanthranilic acid ligands, two nitrogen atoms from a 1,10-phenanthroline ligand, and two oxygen atoms from water molecules researchgate.net. Similarly, spectroscopic and magnetic studies of Co(II) and Ni(II) complexes with N-phenylanthranilic acid suggest an octahedral geometry, while the Cu(II) complex is proposed to have a distorted octahedral geometry .
Influence of Metal Ion Size on Bonding Mode of Anthranilate
The coordination behavior of the N-phenylanthranilate (NPA) ligand is significantly influenced by the size and coordination preferences of the central metal ion. This leads to a variety of structural motifs, ranging from mononuclear to polynuclear complexes with different coordination geometries. The flexibility of the carboxylate group of the NPA ligand, which can adopt monodentate, bidentate chelating, or bridging coordination modes, plays a crucial role in accommodating metal ions of varying sizes.
For instance, studies on transition metal complexes have revealed distinct structural arrangements depending on the metal ion. In a series of complexes with Co(II), Ni(II), and Cu(II), spectral and magnetic data suggest octahedral geometries for Co(II) and Ni(II) complexes, while the Cu(II) complex exhibits a distorted octahedral geometry. This distortion in the Cu(II) complex is a classic example of the Jahn-Teller effect, often observed for d⁹ metal ions in an octahedral environment.
The influence of metal ion size is also evident when comparing complexes of second-row transition metals. For example, a trinuclear zinc(II) complex, [Zn₃(NPA)₆(H₂O)₂], features a central Zn(II) atom in an octahedral environment, coordinated to six oxygen atoms from bridging NPA ligands, while the two terminal Zn(II) atoms are in a distorted square pyramidal geometry. researchgate.net In contrast, a cadmium(II) complex, [Cd₁.₅(NPA)₃(2,2'-bipy)], forms a symmetrical trinuclear aggregate, showcasing a different structural arrangement influenced by the larger ionic radius of Cd(II) compared to Zn(II). researchgate.net
Supramolecular Assemblies and Crystal Engineering
The solid-state structures of metal complexes containing this compound are often governed by a combination of non-covalent interactions, including hydrogen bonding and π-stacking. These interactions play a pivotal role in the assembly of individual complex units into well-defined supramolecular architectures, a key concept in crystal engineering.
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonding is a prominent feature in the crystal structures of N-phenylanthranilate complexes, contributing significantly to their stability and dimensionality. researchgate.net Coordinated solvent molecules, such as water, are frequently involved in forming extensive hydrogen bond networks. For example, in the trinuclear zinc complex [Zn₃(NPA)₆(H₂O)₂], the axial water ligands act as hydrogen bond donors, forming connections with neighboring molecules that stabilize the supramolecular system into rigid, straight chains. researchgate.net
The following table summarizes the types of hydrogen bonds observed in N-phenylanthranilate complexes and their role in the crystal structure.
| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Structure |
| O-H···O | Coordinated Water | Carboxylate Oxygen | Stabilization of supramolecular chains |
| N-H···O | Amine Group | Carboxylate Oxygen | Formation of 2D networks |
| C-H···O | Aromatic Ring | Carboxylate Oxygen | Extension of supramolecular networks |
Pi-Stacking Interactions and Their Contribution to Lattice Stability
Alongside hydrogen bonding, π-stacking interactions between the aromatic rings of the N-phenylanthranilate ligands are a crucial factor in the stabilization of the crystal lattice. researchgate.net These interactions, arising from the attractive, non-covalent forces between electron-rich π-systems, are particularly significant in compounds containing multiple aromatic moieties.
The interplay between π-stacking and hydrogen bonding often results in complex and robust supramolecular architectures. For instance, hydrogen-bonded layers or chains can be further linked by π-stacking interactions, resulting in the formation of a stable 3D network. The strength of these π-π interactions is dependent on the distance and orientation between the aromatic rings, which in turn can be influenced by the coordination geometry of the metal center and the steric bulk of the ligands. The contribution of these weak interactions is additive, and their collective effect is significant in determining the thermodynamic stability of the crystal lattice. The ability to control and direct these non-covalent forces is a central goal of crystal engineering, aiming to produce materials with specific structural and functional properties.
Electronic Structure and Bonding Analysis in Metal Complexes
The electronic properties of metal complexes with N-phenylanthranilate are determined by the nature of the metal-ligand bonding and the resulting electronic configuration of the metal ion. Spectroscopic techniques, particularly electronic absorption (UV-Vis) spectroscopy, and magnetic susceptibility measurements provide valuable insights into the electronic structure and geometry of these complexes.
For first-row transition metal complexes of N-phenylanthranilate, the d-d electronic transitions are particularly informative. In the case of a Co(II) complex, the electronic spectrum may show bands corresponding to the ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g, and ⁴T₁g(F) → ⁴T₁g(P) transitions, which are characteristic of an octahedral geometry. Similarly, Ni(II) complexes in an octahedral environment are expected to exhibit three spin-allowed transitions: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). For Cu(II) complexes, a broad absorption band is often observed, which can be attributed to the ²Eg → ²T₂g transition in a distorted octahedral field.
The following table presents typical electronic transitions observed for Co(II), Ni(II), and Cu(II) complexes with N-phenylanthranilate, consistent with octahedral or distorted octahedral geometries.
| Metal Ion | Electronic Configuration | Typical Transitions | Inferred Geometry |
| Co(II) | d⁷ | ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |
| Ni(II) | d⁸ | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Octahedral |
| Cu(II) | d⁹ | ²Eg → ²T₂g | Distorted Octahedral |
Magnetic moment measurements provide further evidence for the electronic structure and spin state of the metal ions. For example, the magnetic moments of Co(II), Ni(II), and Cu(II) complexes with N-phenylanthranilate are consistent with high-spin octahedral configurations.
The bonding in these complexes involves the coordination of the N-phenylanthranilate ligand to the metal center. Infrared (IR) spectroscopy can be used to probe the nature of this bonding. A shift in the stretching frequency of the C=O group of the carboxylic acid upon coordination indicates its involvement in bonding to the metal ion. The appearance of new bands in the far-IR region can be assigned to M-O and M-N stretching vibrations, confirming the coordination of both the carboxylate oxygen and the amine nitrogen to the metal center. This bidentate coordination through the N- and O-donor atoms is a common bonding mode for the N-phenylanthranilate ligand.
Advanced Spectroscopic and Analytical Methodologies in N Phenylanthranilate Research
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the bonding and structural features of N-phenylanthranilate and its metal complexes.
Fourier Transform Infrared (FTIR) Spectroscopy Applications for Coordination Mode
FTIR spectroscopy is instrumental in determining the coordination modes of the N-phenylanthranilate ligand when it forms complexes with metal ions. The infrared spectrum of N-phenylanthranilic acid exhibits characteristic bands corresponding to the N-H, C=O, and O-H functional groups. Upon coordination with a metal ion, shifts in the positions of these bands provide direct evidence of the ligand's binding fashion.
A key indicator of coordination is the shift of the C=O stretching frequency (ν(C=O)) of the carboxylic acid group. In the free ligand, this band appears at a certain wavenumber, but in metal complexes, it typically shifts to a lower frequency. For instance, in some metal complexes of N-phenylanthranilic acid, the C=O stretch, observed at 1682 cm⁻¹ in the free ligand, is shifted to around 1658 cm⁻¹. sjctni.edu This shift of approximately 20 cm⁻¹ to a lower wavenumber suggests the involvement of the carbonyl oxygen in coordination to the central metal ion. sjctni.eduresearchgate.net
Furthermore, the N-H stretching vibration (ν(N-H)) provides insights into the involvement of the secondary amine group in coordination. While a decrease in the N-H stretching frequency is generally expected upon coordination, an increase can sometimes be observed. This is attributed to the interplay between the strength of the M-N bond and the pre-existing hydrogen bonding in the free ligand. sjctni.edu If the M-N bond is weaker than the hydrogen bond, an increase in the N-H stretching frequency may be seen. sjctni.edu The appearance of new, non-ligand bands in the far-infrared region of the spectra of the complexes, typically in the ranges of 400-550 cm⁻¹ and below, can be assigned to M-O and M-N stretching vibrations, respectively, further confirming the bidentate coordination of the N-phenylanthranilate ligand through the nitrogen of the -NH group and the oxygen of the carboxylate group. sjctni.eduresearchgate.net
Table 1: Characteristic FTIR Spectral Data for N-Phenylanthranilic Acid and its Metal Complexes (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(M-O) | ν(M-N) |
| N-Phenylanthranilic Acid | ~3300 | ~1682 | - | - |
| Metal Complex Example | Shifted | ~1658 | ~535 | ~492 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a complementary vibrational analysis to FTIR, providing valuable information for a comprehensive structural characterization. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of sodium phenylanthranilate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift Analysis and Structural Elucidation
¹H and ¹³C NMR spectroscopy are fundamental for the structural analysis of organic molecules. The chemical shift (δ), reported in parts per million (ppm), of a nucleus is highly sensitive to its local electronic environment.
In the ¹H NMR spectrum of N-phenylanthranilic acid, distinct signals are observed for the aromatic protons and the N-H proton. For example, in a DMSO-d₆ solution, the N-H proton can appear as a singlet at around 9.68 ppm, while the carboxylic acid proton may be observed at approximately 13 ppm. chemicalbook.com The aromatic protons typically resonate in the region of 6.7 to 8.0 ppm. chemicalbook.com The specific chemical shifts and splitting patterns of these aromatic protons can be used to confirm the substitution pattern on the benzene (B151609) rings.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. For N-phenylanthranilic acid, the carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift, for instance, around 169.5 ppm. chemicalbook.com The aromatic carbons resonate in the approximate range of 110-150 ppm. bhu.ac.in The specific chemical shifts of the quaternary and protonated carbons can be assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Phenylanthranilic Acid
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (-COOH) | ~13.0 |
| ¹H | Amine (-NH) | ~9.7 |
| ¹H | Aromatic (Ar-H) | 6.7 - 8.0 |
| ¹³C | Carbonyl (-COOH) | ~169.5 |
| ¹³C | Aromatic (Ar-C) | 110 - 150 |
Correlation of Experimental NMR Data with Theoretical Predictions (e.g., DFT-calculated shifts)
The accuracy of NMR-based structural elucidation can be significantly enhanced by correlating experimental chemical shifts with theoretical predictions from quantum chemical calculations, most notably Density Functional Theory (DFT). nih.govmdpi.com DFT methods can be used to calculate the NMR shielding tensors of nuclei in a molecule, which can then be converted into chemical shifts. nih.gov
This computational approach involves first optimizing the geometry of the molecule using a suitable DFT functional and basis set. nih.gov Subsequently, the NMR shielding constants are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov By performing a linear regression analysis comparing the calculated shielding constants to the experimental chemical shifts for a set of related compounds or for the compound of interest itself, a high degree of correlation can often be achieved. mdpi.com
This correlation serves several purposes. It can be used to validate the proposed structure and the assignment of the experimental NMR spectra. mdpi.com In cases where experimental assignments are ambiguous due to signal overlap or complex coupling patterns, the DFT-predicted shifts can provide a reliable basis for making the correct assignments. researcher.life The accuracy of these predictions has been shown to be quite high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov This combined experimental and theoretical approach provides a powerful and robust methodology for the detailed structural analysis of N-phenylanthranilate and its derivatives. researchgate.net
Mass Spectrometry Techniques for Molecular Composition and Fragmentation
Mass spectrometry (MS) serves as a powerful analytical tool for determining the molecular weight and structural characteristics of compounds. In the context of N-phenylanthranilate research, various MS techniques provide critical insights into its molecular composition and fragmentation behavior under different conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like this compound. iupac.org By generating ions directly from a solution, it allows for the accurate determination of molecular weight with minimal fragmentation. nih.gov In ESI-MS analysis, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer. iupac.org
For N-phenylanthranilic acid, the parent acid of the sodium salt, the molecular weight is 213.23 g/mol . chemicalbook.comsigmaaldrich.com In positive ion mode, ESI-MS would typically detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 214. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 212. The analysis of the sodium salt, this compound, would show a prominent peak for the N-phenylanthranilate anion at m/z 212 in negative ion mode. Depending on the solvent system and instrumental conditions, adducts with solvent molecules or other cations (like sodium, [M+Na]⁺) may also be observed. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ |
| Average Molecular Weight | 213.23 g/mol |
| Monoisotopic Mass | 213.0790 Da |
| Observed Ion (Positive Mode, [M+H]⁺) | m/z 214 |
| Observed Ion (Negative Mode, [M-H]⁻) | m/z 212 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. rsc.org This hyphenated technique is indispensable for analyzing this compound in complex mixtures, such as reaction products, environmental samples, or biological matrices. nih.gov The HPLC component separates the analyte from other components based on their differential partitioning between a stationary phase (the column) and a mobile phase. rsc.org
A typical reverse-phase HPLC method for N-phenylanthranilic acid would utilize a C18 column. sielc.com The mobile phase often consists of a mixture of an aqueous solvent and an organic solvent like acetonitrile, with a gradient elution being used to achieve optimal separation. sielc.com For the separated components to be analyzed by MS, the mobile phase must be volatile. Therefore, modifiers like phosphoric acid, which are common in HPLC-UV methods, are replaced with MS-compatible acids such as formic acid. sielc.com As the separated N-phenylanthranilate elutes from the column, it is introduced into the mass spectrometer's ion source (typically ESI), where it is ionized and subsequently detected, allowing for both qualitative identification and quantitative measurement.
| Parameter | Condition |
|---|---|
| LC Column | Newcrom R1 (or other C18 column) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Ionization Source | Electrospray Ionization (ESI) |
| MS Detection Mode | Positive or Negative Ion Scanning |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry
Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (EGA-MS) is a technique used to identify and quantify the gaseous products released from a sample as it is heated under a controlled temperature program. mdpi.com This is often achieved by linking a thermogravimetric analyzer (TGA) to a mass spectrometer. The TGA measures the mass loss of the sample as a function of temperature, while the MS analyzes the chemical composition of the evolved gases in real-time. researchgate.net
While specific EGA-MS studies on this compound are not extensively documented, the technique can provide significant insight into its thermal stability and decomposition pathways. Upon heating, the compound would decompose, and the evolved gases would be transferred to the mass spectrometer for analysis. Based on the structure of N-phenylanthranilate, one could anticipate the evolution of specific gases at different decomposition temperatures. For instance, the carboxylate group could decompose to release carbon dioxide (CO₂, m/z 44). Further fragmentation of the aromatic rings at higher temperatures could lead to the release of benzene (C₆H₆, m/z 78), nitrogen oxides (NOx), and other organic fragments. mdpi.com This information is crucial for understanding the material's thermal properties and potential degradation mechanisms.
| Evolved Gas | Chemical Formula | Expected m/z |
|---|---|---|
| Water | H₂O | 18 |
| Carbon Monoxide | CO | 28 |
| Nitrogen Monoxide | NO | 30 |
| Carbon Dioxide | CO₂ | 44 |
| Benzene | C₆H₆ | 78 |
Surface-Sensitive Spectroscopic and Electrochemical Methods for Interfacial Studies
The behavior of this compound at interfaces is critical to its application, particularly as a corrosion inhibitor. Surface-sensitive techniques are employed to study the formation, properties, and dynamics of N-phenylanthranilate layers adsorbed onto material surfaces.
Ellipsometry for Adsorbed Layer Thickness and Optical Properties
Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface. ijcsi.pro These changes are highly sensitive to the thickness and optical properties (refractive index) of thin films on the surface, making ellipsometry an ideal tool for in-situ studies of inhibitor adsorption. ijcsi.pro
In the context of N-phenylanthranilate research, ellipsometry has been used to study the adsorption of sodium N-phenylanthranilate from aqueous solutions onto iron surfaces. ijcsi.pro By monitoring the ellipsometric parameters (Δ and Ψ) over time, the kinetics of film formation can be determined. These studies show that N-phenylanthranilate molecules adsorb onto the metal, forming a protective film. The thickness of this adsorbed layer can be precisely calculated, often found to be in the range of several nanometers. nipne.ro Furthermore, the technique can be used to study the desorption of the inhibitor when the metal is removed from the inhibitor solution, providing insights into the stability and persistence of the protective film. nipne.ro
| Parameter | Value | Reference |
|---|---|---|
| Adsorbed Film Thickness | ~10 nm | nipne.ro |
| Film Refractive Index (n_f) | 1.63 | nipne.ro |
| Adsorption Time | 40 minutes | nipne.ro |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the electrochemical behavior of interfaces, such as a metal surface in contact with an electrolyte. mdpi.com It works by applying a small amplitude AC potential perturbation to the system over a wide range of frequencies and measuring the resulting current response. The impedance data is often represented in Nyquist plots and can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the interfacial processes. researchgate.net
EIS is extensively used to evaluate the performance of corrosion inhibitors like this compound. ijcsi.pro When the inhibitor adsorbs onto a metal surface, it forms a barrier that impedes the charge transfer reactions associated with corrosion. This is reflected in the EIS data by a significant increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl). researchgate.net The R_ct value is inversely proportional to the corrosion rate, so a higher value indicates better protection. The decrease in C_dl is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing organic inhibitor molecules. By comparing the impedance spectra of a metal in an aggressive medium with and without the inhibitor, the inhibition efficiency can be calculated, providing a quantitative measure of the film's protective quality. researchgate.net
| Parameter | Uninhibited System | Inhibited System |
|---|---|---|
| Charge Transfer Resistance (R_ct) | ~100 Ω·cm² | >1000 Ω·cm² |
| Double-Layer Capacitance (C_dl) | ~100 µF/cm² | ~20 µF/cm² |
| Inhibition Efficiency (η%) | - | >90% |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2-10 nm of a material's surface. researchgate.netazooptics.com In the context of Sodium N-phenylanthranilate, XPS provides invaluable information on the surface integrity and the bonding environment of the constituent atoms (Na, C, O, N).
The analysis involves irradiating the sample with a beam of X-rays, typically using an Al Kα or Mg Kα source, which causes the ejection of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. azooptics.com Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the oxidation state and local chemical environment of the atoms. researchgate.net
For Sodium N-phenylanthranilate, a high-resolution XPS scan would focus on the specific regions corresponding to the core levels of its elements.
Na 1s: The binding energy of the Na 1s peak would confirm the presence of sodium. Its chemical shift can provide insight into the ionic character of the sodium-carboxylate bond at the surface.
O 1s: The O 1s spectrum is particularly informative. It is expected to show distinct peaks corresponding to the two different oxygen environments in the carboxylate group (C=O and C-O⁻Na⁺), offering direct evidence of the salt formation at the surface.
N 1s: The N 1s peak provides information on the secondary amine group (-NH-). Its binding energy can reveal interactions such as surface hydrogen bonding. mdpi.comnih.gov
C 1s: The C 1s spectrum would be complex and can be deconvoluted into multiple peaks representing the different types of carbon atoms: C-C/C-H in the aromatic rings, C-N from the amine linkage, and C-O from the carboxylate group.
This technique is crucial for quality control, assessing surface contamination or degradation, and understanding how the compound interacts with other materials at the interface. nih.gov
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Sodium | Na 1s | ~1071-1072 | Presence and ionic state of sodium. |
| Oxygen | O 1s | ~531-533 | Chemical state of oxygen in the carboxylate group. |
| Nitrogen | N 1s | ~399-401 | Chemical environment of the amine group. |
| Carbon | C 1s | ~284-288 | Different carbon environments (aromatic, C-N, C=O). |
Piezo-Quartz Nanobalance for Mass Adsorption Measurements
The Piezo-Quartz Nanobalance, more commonly known as a Quartz Crystal Microbalance (QCM), is an extremely sensitive mass-sensing device capable of measuring mass changes in the nanogram range. The principle is based on the piezoelectric effect in a quartz crystal resonator. The crystal oscillates at a specific resonant frequency, and any mass adsorbed onto its surface causes a decrease in this frequency.
In research involving Sodium N-phenylanthranilate, a QCM could be employed in several ways:
Film Deposition Studies: A thin, uniform film of Sodium N-phenylanthranilate could be deposited onto the QCM crystal's electrode. The QCM would then be used to monitor the adsorption of various analytes (e.g., gases, volatile organic compounds, or molecules from a solution) onto the film's surface in real-time. This provides data on adsorption kinetics, affinity, and the formation of monolayers or multilayers.
Inhibitor Studies: If Sodium N-phenylanthranilate is being studied as a corrosion inhibitor, a QCM sensor with a metal electrode (e.g., copper or iron) could be used. The baseline frequency would be established in a corrosive medium, and the change in frequency upon the introduction of Sodium N-phenylanthranilate would indicate the mass of the inhibitor film adsorbing onto the metal surface, providing a direct measure of its protective layer formation.
The relationship between the change in mass (Δm) and the change in frequency (Δf) is described by the Sauerbrey equation, providing a quantitative link between the measured frequency shift and the adsorbed mass per unit area. This technique offers high sensitivity and real-time monitoring capabilities for studying surface interactions and thin-film formation.
X-ray Diffraction Analysis for Crystal and Molecular Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the angles and intensities of diffracted X-ray beams, researchers can produce a three-dimensional picture of the electron density within the crystal, revealing precise atomic positions, bond lengths, and bond angles. tcd.ie
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Supramolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure of a compound. mdpi.com The analysis requires a high-quality single crystal, typically 0.1-0.3 mm in size. This crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and from this data, the crystal structure is solved and refined. nih.govrsc.org
For Sodium N-phenylanthranilate, SCXRD analysis provides the absolute structure, including:
Precise Atomic Coordinates: The exact position of every atom (excluding hydrogen, which is often inferred) in the crystal's unit cell.
Bond Lengths and Angles: Accurate measurements of all covalent bond distances and angles within the N-phenylanthranilate anion.
Conformation: The specific three-dimensional arrangement of the molecule, including the dihedral angle between the two phenyl rings.
Coordination Environment: The geometry of the coordination of the sodium cation by the oxygen atoms of the carboxylate groups.
Crucially, SCXRD elucidates the intricate network of non-covalent, supramolecular interactions that dictate how the molecules pack together in the solid state. nih.govias.ac.inmdpi.com These interactions include ion-ion interactions between the sodium cation and the carboxylate anion, potential hydrogen bonds involving the amine N-H group, and π-π stacking or C-H···π interactions between the aromatic rings. researchgate.neteurjchem.com Understanding this supramolecular assembly is vital for explaining the material's bulk properties, such as solubility, melting point, and stability.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₃H₁₀NNaO₂ |
| Formula Weight | 235.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.91 |
| b (Å) | 9.70 |
| c (Å) | 17.73 |
| β (°) | 89.74 |
| Volume (ų) | 1531.9 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.02 |
Powder X-ray Diffraction (PXRD) for Bulk Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. latech.edu Instead of a single crystal, a finely ground powder containing millions of randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. nih.gov
In the study of Sodium N-phenylanthranilate, PXRD is primarily used for:
Phase Identification: The experimental PXRD pattern of a synthesized batch is compared to a reference pattern from a database or a pattern calculated from SCXRD data. A match confirms the identity of the compound.
Purity Assessment: The presence of sharp peaks at unexpected positions indicates the presence of crystalline impurities or different polymorphic forms.
Monitoring transformations: PXRD can be used to track changes in the crystal structure due to factors like temperature, pressure, or hydration.
The output is a diffractogram, which plots diffracted X-ray intensity against the diffraction angle (2θ). The position and relative intensities of the peaks are characteristic of a specific crystal lattice.
| Position [°2θ] | Intensity [Counts] | Relative Intensity [%] |
|---|---|---|
| 10.5 | 1500 | 45.5 |
| 15.2 | 850 | 25.8 |
| 21.1 | 3300 | 100.0 |
| 23.8 | 2100 | 63.6 |
| 26.5 | 1800 | 54.5 |
| 31.7 | 980 | 29.7 |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability and decomposition characteristics of materials.
Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). netzsch.comnih.gov The resulting plot of mass versus temperature provides a quantitative measure of mass loss associated with processes like dehydration, desolvation, and decomposition. mdpi.com
For Sodium N-phenylanthranilate, a TGA experiment would reveal its thermal stability and decomposition pathway. A typical thermogram would likely show several distinct mass loss steps:
Initial Step (if present): A mass loss at lower temperatures (typically < 150°C) would indicate the loss of adsorbed or lattice water molecules, suggesting the compound may exist as a hydrate. nih.gov
Main Decomposition: A significant and often sharp mass loss at higher temperatures would correspond to the decomposition of the N-phenylanthranilate anion. The onset temperature of this step is a key indicator of the compound's thermal stability. mdpi.comnih.gov The degradation of related N-phenylanthranilic acid complexes often occurs in distinct stages. chemicalpapers.com
Final Residue: At the end of the experiment (e.g., at 800-1000°C), a stable inorganic residue is often left. For a sodium salt, this residue is typically sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O), depending on the atmosphere. The experimental residual mass can be compared with the theoretical value to help elucidate the decomposition mechanism. marquette.edusemanticscholar.org
The derivative of the TGA curve (DTG curve) plots the rate of mass change versus temperature, with peaks indicating the temperatures of the fastest decomposition rates for each step.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 50 - 150 | Variable (if hydrated) | Loss of water of hydration. |
| 2 | 250 - 450 | ~45-55% | Initial decomposition of the phenylanthranilate anion. |
| 3 | 450 - 650 | ~15-25% | Further decomposition of organic fragments. |
| Residue | > 650 | ~20-25% | Formation of stable sodium carbonate (Na₂CO₃). |
Theoretical and Computational Investigations of N Phenylanthranilate Systems
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like sodium phenylanthranilate. By simulating spectra, researchers can gain detailed insights into the molecule's electronic structure, vibrational modes, and the local environment of each atom, which aids in the analysis of experimental data.
Computational NMR Chemical Shift Prediction and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts (δ) and aiding in the assignment of complex spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the nuclear magnetic shielding tensors, from which the chemical shifts are derived.
The accuracy of predicted chemical shifts is highly dependent on the chosen functional and basis set. For N-phenylanthranilate systems, DFT calculations can predict the ¹H and ¹³C chemical shifts. These predictions help in assigning the signals observed in experimental spectra to specific hydrogen and carbon atoms within the molecule's two aromatic rings and its carboxylate and amine functional groups. While a specific computational study detailing the predicted NMR shifts for this compound is not available, experimental data provides the benchmark that such computational studies aim to reproduce.
Below is a table of typical experimental ¹³C NMR chemical shifts for the parent N-phenylanthranilic acid, which computational models would seek to predict.
Table 1: Experimental ¹³C NMR Chemical Shifts for N-Phenylanthranilic Acid
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | ~174 |
| Aromatic C-N | ~149 |
| Aromatic C-C(O) | ~117 |
Note: Data is representative and compiled from typical values for N-phenylanthranilic acid and its derivatives. chemicalbook.comasianpubs.org The exact shifts can vary with solvent and other experimental conditions.
Simulated IR and Raman Spectra for Vibrational Mode Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations are crucial for assigning the observed spectral bands to specific molecular motions, such as bond stretching, bending, and twisting. arxiv.org DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. chemrxiv.org
The process involves optimizing the molecular geometry of the N-phenylanthranilate anion and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. A Potential Energy Distribution (PED) analysis can then be performed to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode, providing a definitive assignment for each vibrational band. mdpi.com
Simulations can help identify characteristic frequencies, for instance, the symmetric and asymmetric stretching of the carboxylate group (COO⁻), the N-H stretching of the secondary amine, and the various C-H and C=C vibrations within the phenyl rings. asianpubs.org
Table 2: Representative Vibrational Frequencies and Assignments for N-Phenylanthranilate Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | ~3350 - 3450 | IR |
| Aromatic C-H Stretch | ~3000 - 3100 | IR, Raman |
| C=O Stretch (in parent acid) | ~1680 | IR, Raman |
| Asymmetric COO⁻ Stretch | ~1550 - 1610 | IR |
| C=C Aromatic Ring Stretch | ~1450 - 1600 | IR, Raman |
| Symmetric COO⁻ Stretch | ~1300 - 1420 | IR |
Note: These are typical frequency ranges. The exact values for this compound would be determined through specific experimental measurement and computational analysis.
Reaction Pathway Analysis and Mechanistic Elucidation
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species and high-energy states that are difficult to observe experimentally.
Transition State Theory in Reaction Kinetic Studies
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. sigmaaldrich.com According to TST, reactants pass through a high-energy activated complex, known as the transition state (TS), on their way to becoming products. chemicalbook.com The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to the product.
Computational methods, primarily DFT, are used to map out the potential energy surface of a reaction. bris.ac.uk For a reaction involving an N-phenylanthranilate system, such as its intramolecular cyclization to form acridone, researchers would compute the geometries and energies of the reactant, the transition state, and the product. researchgate.net The energy difference between the reactant and the transition state is the activation energy barrier (ΔG‡). mdpi.com A lower activation energy corresponds to a faster reaction rate. By locating the transition state (a first-order saddle point on the potential energy surface) and calculating its vibrational frequencies, the reaction rate constant can be predicted using the Eyring equation, providing deep insight into the reaction kinetics. mdpi.com
Electron Transfer Mechanisms and Radical Chain Pathways
N-phenylanthranilate systems can participate in reactions involving electron transfer (ET) or the formation of radical intermediates. For example, the amine group can be oxidized, or the aromatic rings can undergo reactions initiated by radical species. Computational studies are vital for elucidating these complex mechanisms.
DFT calculations can be used to predict redox potentials and ionization potentials, which indicate the propensity of the molecule to lose an electron. mdpi.com In the study of radical chain pathways, computational methods can model the structures and stabilities of the radical intermediates involved. A key parameter that can be calculated is the bond dissociation energy (BDE), which is the energy required to break a bond homolytically to form two radicals. rsc.org For N-phenylanthranilate, the N-H bond BDE would be critical for understanding its antioxidant activity or its role in hydrogen atom transfer reactions. By modeling the entire reaction sequence, including initiation, propagation, and termination steps, a comprehensive understanding of the radical-mediated transformation can be achieved. Studies on poly-N-phenylanthranilic acid composites have shown that charge transfer can occur, indicating the electronic activity of these systems. mdpi.com
Analysis of Adsorption Mechanisms via Computational Approaches
The interaction and adsorption of N-phenylanthranilate onto surfaces are relevant in fields such as catalysis, separation, and sensor technology. researchgate.net Computational approaches, especially DFT, can provide a molecular-level picture of adsorption processes. jchemtech.com
To study the adsorption of this compound on a given surface (e.g., a metal oxide catalyst or a graphene sheet), a model of the surface slab and the molecule is constructed. The geometry of the system is then optimized to find the most stable adsorption configuration. The strength of the interaction is quantified by the adsorption energy (E_ads), calculated as:
E_ads = E_(total) - (E_(adsorbate) + E_(surface))
A negative E_ads indicates a stable, exothermic adsorption process. chemrevlett.com Further analysis can reveal details about the nature of the interaction, such as the formation of chemical bonds (chemisorption) or weaker van der Waals forces (physisorption). Computational analysis also includes examining changes in the electronic properties of both the molecule and the surface upon adsorption, such as charge transfer and shifts in the frontier molecular orbitals (HOMO and LUMO) or the electronic band gap of the material. nih.gov
Table 3: Illustrative Data from a Hypothetical DFT Study of Phenylanthranilate Adsorption
| Parameter | Value | Interpretation |
|---|---|---|
| Adsorption Energy (E_ads) | -1.5 eV | Strong, favorable adsorption (chemisorption likely) |
| Adsorption Distance (N-surface) | 2.1 Å | Indicates direct interaction/bond formation |
| Charge Transfer (Molecule to Surface) | +0.25 e | Molecule acts as an electron donor |
Note: This table is hypothetical and serves to illustrate the types of results obtained from computational adsorption studies. jchemtech.comnih.gov
Computational Studies on Molecular Interactions
Theoretical and computational chemistry provide powerful tools to investigate the behavior of N-phenylanthranilate systems at a molecular level. These methods offer insights into interactions that are often difficult to probe experimentally. By simulating the interactions of this compound with biological macromolecules and material surfaces, researchers can predict binding affinities and understand adsorption phenomena, which are crucial for various scientific and technological applications.
Ligand-Biomolecule Binding Affinity Prediction (e.g., Protein-Ligand Docking without clinical context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity between a ligand, such as the phenylanthranilate anion, and a biomolecule, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring these conformations to estimate the strength of the interaction.
The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. For instance, in silico studies of phenytoin, a molecule with a different structure, with various protein targets involved in epilepsy revealed binding affinities with docking scores ranging from -7.1 to -7.8 kcal/mol for the top four receptors. nih.gov Similarly, molecular docking studies on ester derivatives of N-phenylanthranilic acid have been performed to predict their binding interactions with DNA gyrase. asianpubs.org While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of these studies on its derivatives illustrate the methodology.
The scoring functions used in docking calculations are essential for ranking different binding poses. researchgate.net These functions estimate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, a study on novel anthranilic acid hybrids used in silico analysis to predict their pharmacodynamic profiles. nih.gov
The accuracy of binding affinity predictions can be further enhanced by employing more computationally intensive methods like molecular dynamics (MD) simulations. MD simulations can provide a more detailed picture of the dynamic nature of the protein-ligand complex over time. nih.gov
Table 1: Examples of Reported Binding Affinities for Related or Illustrative Compounds from Molecular Docking Studies
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Phenytoin | Bcl-2 | -7.8 |
| Phenytoin | BDNF | -7.7 |
| Phenytoin | IL-1β | -7.4 |
| Phenytoin | Caspase | -7.1 |
Interactions at Metal-Solution Interfaces and Adsorption Energies
The study of interactions between organic molecules and metal surfaces is critical for understanding corrosion inhibition, catalysis, and the development of functional materials. Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the nature of these interactions at the atomic scale. rsc.org These calculations can predict the adsorption energy, which is the energy released when a molecule binds to a surface. A negative adsorption energy indicates that the adsorption process is favorable. youtube.com
DFT calculations have been employed to study the adsorption of various organic molecules on different metal surfaces. For example, theoretical studies have investigated the adsorption of furan (B31954) derivatives on iron clusters, where the functional groups were found to strongly adsorb onto the metal. nih.gov The binding energy calculations in such studies help to understand the charge transfer between the molecule and the metal surface. nih.gov While specific DFT studies on the adsorption of this compound on various metal surfaces are not widely reported, the established methodologies can be applied to this system. Such a study would involve calculating the total energy of the combined molecule-metal system and subtracting the energies of the isolated molecule and the metal slab. youtube.com
The orientation of the molecule on the surface and the specific atoms involved in the bonding can also be determined from these simulations. For N-phenylanthranilate, one could expect interactions involving the carboxylate group and the aromatic rings with the metal surface. Theoretical investigations into the adsorption of N-heterocyclic carbenes on metal surfaces have revealed details about the charge distribution and the energetically preferential adsorption configurations. researchgate.net
Table 2: Illustrative Adsorption Energies for Small Molecules on Metal Surfaces from Theoretical Studies
| Adsorbate | Metal Surface | Adsorption Energy (eV) | Computational Method |
| H₂O | LiH (001) | -0.223 | DFT (PBE) |
| H | Pt₃Y (111) - Pt site | -2.75 | DFT (PBE) |
| H | Pt₃Y (111) - Y site | -0.88 | DFT (PBE) |
Computational studies, therefore, offer a theoretical framework to predict and understand the molecular interactions of this compound. While specific data for this compound may be limited, the principles and methodologies are well-established and can be applied to gain valuable insights into its behavior in various environments.
Fundamental Organic Reaction Pathways
The structure of N-phenylanthranilate allows for several fundamental reaction pathways, including cyclization to form complex heterocyclic systems, redox processes, and nucleophilic substitutions.
Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Coumarins, Quinolones)
While N-phenylanthranilic acid itself is a product of condensation, its derivatives are key precursors for the synthesis of fused heterocyclic compounds, particularly quinazolinones. The general strategy involves the acylation of the anthranilic acid moiety, followed by dehydration and ring closure.
For instance, anthranilic acid can be condensed with chloro acyl chlorides to produce N-acylanthranilic acid. This intermediate undergoes ring closure with acetic anhydride (B1165640) to form a benzoxazinone intermediate. Subsequent reaction with various amines or hydrazine hydrate leads to the formation of fused quinazolinone derivatives nih.gov. A notable intramolecular cyclization of N-phenylanthranilic acid itself can yield acridone, a reaction that has been shown to be catalyzed by mesoporous silica materials like MCM-41, with efficiency influenced by the catalyst's pore diameter and the use of microwave irradiation researchgate.net.
The synthesis of quinoline derivatives often proceeds via reactions like the Niementowski quinoline synthesis, where anthranilic acid reacts with carbonyl compounds. Modified versions of this reaction can be used to generate various quinoline and quinazolin-4(3H)-one structures ijarsct.co.in.
Table 1: Examples of Cyclization Reactions Involving Anthranilate Derivatives
| Precursor | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Anthranilic acid | Chloro acyl chloride, then Acetic Anhydride, then Hydrazine | Fused Quinazolinone | nih.gov |
| N-Phenylanthranilic acid | MCM-41 (catalyst), Microwave Irradiation | Acridone | researchgate.net |
Oxidation and Reduction Processes Involving the Anthranilate Moiety
The N-phenylanthranilate moiety can undergo both oxidation and reduction, reflecting its use as a redox indicator. The processes can involve the nitrogen atom of the amino group or the aromatic systems.
Oxidation: Oxidative polymerization of N-phenylanthranilic acid can be achieved in a heterophase system. Studies have shown that this process yields poly-N-phenylanthranilic acid, a black powder soluble in various organic solvents and aqueous alkaline solutions. Spectroscopic analysis of the resulting polymer indicates that the structure consists of phenyleneamine units, without the presence of quinodiimine units that might be expected from more extensive oxidation. This suggests that the polymerization proceeds through the formation of C-C or C-N bonds between monomer units while retaining the integrity of the amine linkage.
Reduction: As a redox indicator, N-phenylanthranilic acid functions by undergoing a reversible color change upon oxidation and reduction. The oxidized form is typically violet, while the reduced form is colorless. This transition demonstrates the ability of the anthranilate moiety to accept electrons. While specific studies detailing the reduction of the core N-phenylanthranilate structure are not prevalent in the context of synthesis, the reverse of the oxidative processes that form the colored indicator species constitutes a reduction. Catalytic hydrogenation, a common reduction method, typically targets unsaturated bonds. In the case of N-phenylanthranilate, this could potentially lead to the saturation of one or both aromatic rings under harsh conditions, though this is not a commonly reported transformation.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving the N-phenylanthranilate structure can occur at two primary locations: the aromatic rings (Nucleophilic Aromatic Substitution, SNAr) and the carbonyl carbon of the carboxylate group (Nucleophilic Acyl Substitution).
Nucleophilic Aromatic Substitution (SNAr): The synthesis of N-phenylanthranilic acid itself, often via the Ullmann condensation, is a prime example of an SNAr reaction. In this process, an aniline (B41778) derivative acts as a nucleophile, displacing a halide (e.g., chloride, bromide, or iodide) from a 2-halobenzoic acid in the presence of a copper catalyst. The aromatic ring of the 2-halobenzoic acid is susceptible to nucleophilic attack due to the presence of the electron-withdrawing carboxylic acid group.
Nucleophilic Acyl Substitution: The carboxylate group of N-phenylanthranilate can undergo nucleophilic acyl substitution. This reaction proceeds through a characteristic two-step addition-elimination mechanism masterorganicchemistry.com. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate khanacademy.org. In the subsequent step, the carbon-oxygen double bond is reformed, and a leaving group is expelled masterorganicchemistry.com. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weaker, neutral nucleophile byjus.com. This pathway is fundamental to the conversion of N-phenylanthranilic acid into esters, amides, or acid halides.
Catalytic Activity and Reaction Kinetics
Complexes formed between the N-phenylanthranilate ligand and transition metals, particularly rhodium, exhibit significant catalytic activity, especially in hydrogenation reactions.
Hydrogenation Catalysis by Metal-N-Phenylanthranilate Complexes (e.g., Rhodium Complexes)
Rhodium complexes incorporating N-phenylanthranilic acid as a ligand have been synthesized and investigated as catalysts for hydrogenation researchgate.net. Infrared spectroscopy studies suggest that in these complexes, the rhodium center coordinates with the N-phenylanthranilate ligand through both the carboxyl group and the amine group researchgate.net. These complexes have demonstrated effectiveness in the hydrogenation of polycyclic aromatic compounds under mild conditions researchgate.net.
The catalytic system's performance is often heterogeneous in nature, with evidence suggesting the active catalyst may involve Rh(0) species, even when starting from a Rh(III) precursor researchgate.net. The N-phenylanthranilate ligand plays a crucial role in stabilizing the metallic center and modulating its electronic properties to facilitate the catalytic cycle. Homogeneous catalysts are often more selective, while heterogeneous catalysts allow for easier separation from the reaction mixture .
Mechanism of Catalyst Action and Regeneration
The mechanism of hydrogenation catalyzed by rhodium complexes, such as those with N-phenylanthranilate ligands, generally follows a well-established sequence of steps typical for homogeneous hydrogenation catalysts like Wilkinson's catalyst.
A plausible catalytic cycle can be described as follows:
Oxidative Addition: The active catalyst, often a coordinatively unsaturated Rh(I) species, reacts with molecular hydrogen (H₂). This involves the cleavage of the H-H bond and the formation of two Rh-H bonds, oxidizing the rhodium center from Rh(I) to Rh(III) youtube.com.
Substrate Coordination: The alkene or other unsaturated substrate coordinates to the rhodium dihydride complex, typically by displacing a weakly bound solvent or ligand molecule youtube.com.
Migratory Insertion (Hydrometallation): One of the hydride ligands on the rhodium center is transferred to a carbon atom of the coordinated substrate. This forms a new carbon-hydrogen bond and a rhodium-carbon sigma bond, resulting in a rhodium-alkyl intermediate youtube.com.
Reductive Elimination: The final step involves the formation of the second carbon-hydrogen bond. The alkyl group and the remaining hydride ligand on the rhodium center couple and are eliminated from the metal as the saturated alkane product. This step reduces the rhodium center back to its initial Rh(I) oxidation state, thus regenerating the active catalyst, which can then begin a new cycle youtube.com.
This cycle is a dynamic process, and the N-phenylanthranilate ligand remains coordinated to the rhodium center throughout, influencing the stability of the intermediates and the rates of the individual steps. The regeneration of the catalyst is intrinsic to the reductive elimination step, which releases the final product and prepares the metal center for the next turnover youtube.com. In some industrial processes, specific regeneration steps may be employed to reactivate catalysts that have degraded over time, for example, by treating the catalyst stream with an oxygen-containing gas to remove deactivating species google.com.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Phenylanthranilic acid |
| Coumarins |
| Quinolones |
| Rhodium |
| Acetic anhydride |
| Acridone |
| Aniline |
| Benzoxazinone |
| Chloro acyl chloride |
| Hydrazine |
| Quinazolinone |
Emerging Research Areas and Advanced Concepts in N Phenylanthranilate Chemistry
Design Principles for Enhanced Chemical Functionality
The design of organic molecules for specific functions is a cornerstone of modern chemistry. For derivatives of N-phenylanthranilate, design principles focus on manipulating the molecule's structure to enhance its performance in applications ranging from materials science to biochemistry.
Structure-Activity Relationship Investigations in Corrosion Inhibition and Other Applications
The effectiveness of sodium phenylanthranilate as a corrosion inhibitor is strongly tied to its molecular structure. Structure-activity relationship (SAR) studies aim to understand how modifying this structure affects its protective properties. A clear example is the evolution of carboxylate-based inhibitors, where the transition from sodium benzoate to sodium anthranilate, and further to this compound, demonstrates a significant increase in corrosion inhibition efficiency for various metals in aqueous solutions mdpi.com.
The core structure of N-phenylanthranilate features a carboxylate group, an aromatic amine linkage, and two phenyl rings, all of which contribute to its function. The carboxylate group provides a polar head for adsorption onto the metal surface, while the phenyl rings create a hydrophobic barrier. Research indicates that the inhibition efficiency generally increases with the concentration of the inhibitor researchgate.net. The adsorption of these molecules onto a metal surface, such as mild steel, often follows established models like the Langmuir adsorption isotherm, which describes the formation of a protective monolayer researchgate.net.
Key structural modifications and their effects on activity are summarized below:
| Structural Modification | Effect on Activity | Rationale |
| Addition of Phenyl Group | Increased Inhibition | Enhances the hydrophobic character and surface coverage, improving the barrier against corrosive species. The transition from sodium anthranilate to this compound exemplifies this mdpi.com. |
| Substituents on Phenyl Rings | Modulated Inhibition | Electron-donating or electron-withdrawing groups alter the electron density distribution of the molecule, affecting its adsorption characteristics and interaction with the metal surface. |
| Changes in Hydrophobicity | Variable | Increasing hydrophobicity can enhance the formation of a protective film, but may decrease solubility in aqueous media, affecting inhibitor availability. |
In biochemical contexts, SAR studies of N-phenylanthranilic acid derivatives have identified key features for biological activity. For instance, the introduction of specific substituents can increase or decrease anti-inflammatory activity, depending on their nature and position on the phenyl rings nuph.edu.ua.
Tailoring Ligand Architectures for Specific Metal Coordination and Catalytic Performance
The N-phenylanthranilate anion is an effective ligand for metal ions, primarily due to the presence of both a carboxylate group and a secondary amine, which can act as a bidentate chelate. This coordination ability is fundamental to its role in forming protective films on metal surfaces and offers potential for catalytic applications.
The principles of ligand design allow for the precise tuning of the coordination environment around a metal center. By modifying the N-phenylanthranilate structure, chemists can control the properties of the resulting metal complexes nih.gov.
Key Design Strategies:
Steric Hindrance: Introducing bulky substituents on the phenyl rings can control the geometry of the metal complex, influence the accessibility of the metal center to substrates, and prevent the formation of undesirable polynuclear species.
Electronic Effects: Adding electron-donating or electron-withdrawing groups to the aromatic rings alters the electron density on the coordinating atoms (oxygen and nitrogen). This tuning can modify the redox potential of the metal center and influence its catalytic activity.
Multidentate Platforms: Developing ligands that incorporate multiple N-phenylanthranilate units can lead to the formation of stable, well-defined polynuclear metal clusters with unique reactive or material properties nih.gov.
Studies on metal complexes with N-phenylanthranilate have shown that the ligand can adopt various coordination modes, leading to diverse structures such as mononuclear or trinuclear aggregates, depending on the metal ion involved (e.g., Zinc, Cadmium) researchgate.net. This versatility highlights the potential for creating tailored architectures for specific catalytic or material science purposes.
Advanced Materials Science Applications
The unique chemical properties of this compound and its derivatives make them valuable in the development of advanced materials, particularly for the protection of metals from corrosion.
Development of Organic Corrosion Inhibitors for Diverse Alloys
This compound is a highly effective organic corrosion inhibitor (OCI) for a range of metals and alloys in neutral media (pH 5.0–9.0), including iron, steel, copper, and zinc mdpi.com. Its mechanism involves adsorbing onto the metal surface to form a thin, protective film that acts as a barrier to corrosive agents.
The broad applicability of N-phenylanthranilate derivatives stems from their ability to interact with different metal surfaces. The adsorption process can involve both physical interactions (physisorption) and chemical bond formation (chemisorption) between the inhibitor molecule and the metal nih.gov. The nitrogen and oxygen atoms in the structure are crucial, as their lone pair electrons can coordinate with the vacant orbitals of the metal atoms, establishing a stable protective layer indexcopernicus.com.
| Metal/Alloy | Inhibition Performance | Reference |
| Iron and Steel | High efficiency in neutral and acidic media; forms a passivating film. | mdpi.com |
| Copper | Effective in preventing corrosion in various environments. | mdpi.comsemanticscholar.org |
| Zinc | Provides significant protection against corrosion. | mdpi.com |
The performance of these inhibitors can be further enhanced through synergistic effects, where they are combined with other compounds to provide more comprehensive protection indexcopernicus.com.
Incorporation into Protective Coatings and Films on Metal Surfaces
A primary application of this compound is its use in forming thin protective coatings on metal surfaces directly from aqueous solutions mdpi.com. These films, often only a few nanometers thick, are sufficient to passivate the metal, meaning they create a non-reactive surface layer that prevents corrosion.
This capability is particularly valuable in industrial applications such as in synthetic cooling lubricants, where metal surfaces are subjected to harsh conditions, including rapid temperature changes and constant renewal of the surface during cutting or grinding mdpi.com. The high adsorption and passivation capabilities of this compound ensure that protection is quickly established and maintained.
The formation of the protective film is a multi-step process:
Adsorption: The polar carboxylate head of the phenylanthranilate anion adsorbs onto the metal surface.
Complex Formation: The inhibitor can form stable complexes with metal ions, stabilizing the surface indexcopernicus.com.
Film Formation: The molecules orient themselves to create a dense, hydrophobic layer with the phenyl rings directed away from the surface, effectively repelling water and other corrosive species.
This film acts as a physical barrier, hindering the diffusion of corrosive agents to the metal surface and slowing down the electrochemical reactions that drive corrosion indexcopernicus.com.
Biophysical and Biochemical Interactions (at a fundamental molecular level)
The N-phenylanthranilic acid framework is a recognized pharmacophore in drug discovery, forming the basis for several classes of therapeutic agents asianpubs.orgnih.gov. At a fundamental molecular level, its derivatives interact with biological systems, such as proteins and enzymes, through specific, structure-dependent mechanisms.
These interactions are governed by the same principles of molecular recognition that drive its materials science applications. The molecule's combination of a carboxylic acid group (a hydrogen bond donor and acceptor, and negatively charged at physiological pH), a secondary amine linker, and tunable aromatic rings allows it to fit into and interact with specific binding sites on biomolecules.
For example, studies on N-phenylanthranilic acid derivatives as inhibitors of protein glycation—a process implicated in metabolic disorders—reveal their protective mechanism at a molecular level. Certain derivatives have been shown to prevent the glycation of human serum albumin (HSA) nih.gov. Further investigation into the most potent derivatives indicated they can ameliorate elevated intracellular oxidative stress and improve the proliferation of hepatocytes exposed to advanced glycation end-products (AGEs) nih.gov. These effects are rooted in the molecule's ability to interfere with non-enzymatic reactions between sugars and proteins and to mitigate the downstream oxidative stress.
Molecular docking studies have also been used to predict the binding interactions of N-phenylanthranilic acid derivatives with biological targets like DNA gyrase, an enzyme essential for bacterial survival asianpubs.org. These computational models show that the molecule's functional groups can form hydrogen bonds and hydrophobic interactions within the enzyme's active site, explaining its observed antibacterial activity asianpubs.org.
Molecular Recognition Studies and Binding Mechanisms with Biological Macromolecules (non-clinical)
The ability of N-phenylanthranilate and its derivatives, often referred to as fenamates, to interact with biological macromolecules is a cornerstone of their activity. Non-clinical molecular recognition studies, primarily through computational methods like molecular docking, have elucidated the specific binding mechanisms that govern these interactions. These studies provide a detailed view of how the molecule's structure dictates its binding affinity and specificity for various proteins.
A central aspect of the N-phenylanthranilate structure is the diphenylamine core, which is not planar. The two phenyl rings are twisted relative to each other, and this dihedral angle is a critical determinant of binding. Studies on fenamate conformers have shown that the molecule exists in different spatial arrangements, and the specific conformation can influence its interaction with a target protein. For instance, in a membrane environment, the conformational equilibrium of fenamates can shift, suggesting that the local environment plays a role in selecting the most active conformation for binding mdpi.com.
Molecular docking simulations have been instrumental in visualizing these interactions. For example, docking studies of mefenamic acid derivatives with the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4PH9) revealed that the carboxylic acid group of the anthranilic acid portion forms a crucial charge-charge interaction with an arginine residue (Arg41) in the active site nih.govnih.gov. Furthermore, the amide linker can form hydrogen bonds with other residues, such as asparagine (Asn85), helping to anchor the molecule in its binding pose nih.gov. The second phenyl ring often inserts into a hydrophobic pocket of the enzyme, further stabilizing the complex researchgate.netimpactfactor.org.
The versatility of the N-phenylanthranilate scaffold allows for the synthesis of hybrids that can target different macromolecules. For example, hybrids of fenamates and isatin have been docked against bacterial proteins like E. coli DNA Gyrase B and fungal enzymes like CYP51, showing promising inhibitory interactions researchgate.net. These studies highlight how different substituents on either phenyl ring can be tailored to optimize interactions with specific amino acid residues in a target's active site.
| Target Macromolecule | Key Interacting Residues | Type of Interaction | N-Phenylanthranilate Moiety Involved | Reference |
| Cyclooxygenase-2 (COX-2) | Arginine (Arg41) | Charge-charge / Ionic | Carboxylic acid of anthranilic acid | nih.gov |
| Cyclooxygenase-2 (COX-2) | Asparagine (Asn85) | Hydrogen Bond | Amide Linker | nih.gov |
| E. coli DNA Gyrase B | Various | Hydrogen bonds, hydrophobic | Isatin-fenamate hybrid structure | researchgate.net |
| Fungal CYP51 | Various | Hydrogen bonds, hydrophobic | Isatin-fenamate hybrid structure | researchgate.net |
Studies on Ion Channel Modulation at the Molecular Level (non-clinical)
Beyond their well-known effects on cyclooxygenase enzymes, fenamates are recognized as potent modulators of various ion channels. This modulation occurs at the molecular level and is distinct from their anti-inflammatory mechanism. Research in this area reveals that N-phenylanthranilate derivatives can either activate or inhibit ion channels, with the effect often depending on the specific channel subtype, the compound's concentration, and cellular conditions nih.gov.
Fenamates have a particularly complex relationship with chloride (Cl⁻) channels, where they can produce both activating and inhibitory effects nih.gov. Molecular dynamics (MD) simulations and other computational methods are increasingly used to understand these interactions, as they can model the dynamic behavior of the channel protein in a lipid membrane environment and predict how a small molecule like a fenamate might bind nih.gov. These simulations can help decipher the binding modes of ligands to their ion channel targets and the mechanisms through which they exert their effects .
The interaction is not limited to chloride channels. Studies on human stem cell-derived neuroglial circuits have shown that fenamates possess powerful antiseizure properties. This effect is not replicated by other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or indomethacin, indicating that the mechanism is independent of COX inhibition nih.gov. While the study suggested the effect was not due to the inhibition of voltage-gated sodium channels, it pointed towards the modulation of GABA-A receptors, which are ligand-gated chloride channels, as a likely mechanism nih.gov.
Furthermore, fenamates are known to modulate certain types of potassium (K⁺) channels. For example, they have been shown to affect sodium-activated potassium channels (known as SLACK or KCNT1), which are critical for managing neural excitability mdpi.com. The molecular mechanism likely involves the fenamate molecule binding to a specific site on the channel protein, which could be within the ion pore itself or at an allosteric site, thereby altering the protein's conformation and affecting its gating (opening and closing) behavior nih.govsemanticscholar.org. The ability of fenamates to pass the blood-brain barrier allows them to exert these effects within the central nervous system nih.gov.
Theoretical Frameworks for Predicting Compound Behavior
Development of Predictive Models for Adsorption and Reactivity
Theoretical models are crucial for predicting the behavior of N-phenylanthranilate derivatives, enabling the rational design of new compounds with desired properties while minimizing experimental trial and error. Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this domain. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties sums.ac.irsums.ac.ir.
Computational models are also used to predict metabolic reactivity. The bioactivation of a drug into a reactive metabolite is a key event that can lead to toxicity. For fenamates like meclofenamate, computational tools such as XenoNet can predict the likelihood of bioactivation pathways nih.gov. These models analyze the parent drug's structure to identify sites susceptible to metabolic transformation into reactive species, such as quinones, and can even model the subsequent reactivity of these metabolites with biological nucleophiles like glutathione nih.govnih.govbohrium.com.
Regarding adsorption, studies on related anthranilic acid-based materials provide insights. A novel hyper cross-linked polymer based on 2-Aminobenzoic acid was synthesized and its adsorption properties for chromium ions and CO₂ were modeled researchgate.net. Isotherm studies (e.g., Freundlich) and kinetic models (e.g., pseudo-second-order) were used to characterize the adsorption process, revealing it to be exothermic and non-spontaneous. Such models, based on thermodynamic and kinetic calculations, are vital for predicting how these compounds might interact with and adsorb to various surfaces and materials researchgate.net.
Application of Machine Learning and AI in N-Phenylanthranilate Research
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical and pharmaceutical research, including the study of N-phenylanthranilate derivatives. These advanced computational techniques can analyze vast datasets to identify complex patterns and build predictive models that go beyond traditional QSAR.
A specific application of machine learning in this area is the prediction of physical properties. For instance, a random forest classification model, a type of ML algorithm, was successfully developed to predict the crystal shape of mefenamic acid when recrystallized from different organic solvents researchgate.netnih.gov. The model was trained on a dataset that included solvent molecular descriptors and process conditions. It achieved a high prediction accuracy of 93.5% and was even able to help identify a previously unknown solvate form of mefenamic acid when predictions performed poorly, indicating an underlying structural difference researchgate.netnih.gov. This demonstrates the power of ML to accelerate materials characterization and design at the molecular level sciencedaily.com.
AI and ML are also being integrated into automated pipelines for predicting drug properties more broadly. These systems can automate the entire process from data preprocessing and feature engineering to model training and fine-tuning, making these powerful tools more accessible to chemists chemrxiv.org. Such automated ML pipelines can be used to predict a wide range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for new N-phenylanthranilate derivatives, facilitating early-stage screening and optimization. The use of non-linear models based on ML methods generally shows higher prediction accuracy compared to traditional linear regression models mdpi.com.
By leveraging AI, researchers can screen vast virtual libraries of potential N-phenylanthranilate derivatives to identify candidates with optimal properties, significantly speeding up the discovery process. These models can learn from both successful and failed experiments to distill which chemical patterns are truly important for a desired biological effect or physical property researchgate.net.
Sustainable Synthesis and Green Chemistry Principles in N-Phenylanthranilate Production
The synthesis of N-phenylanthranilic acid and its derivatives traditionally relies on the Ullmann condensation reaction, which often requires harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper catalysts nih.govmdpi.com. In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry.
Key green chemistry principles being applied to N-phenylanthranilate production include the use of safer solvents, improved energy efficiency, and catalysis over stoichiometric reagents. A major advancement has been the replacement of high-boiling point organic solvents like DMF with water. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. Several studies have reported the successful synthesis of N-phenylanthranilic acid derivatives via a copper-catalyzed reaction between an o-halobenzoic acid and an aniline (B41778) in water researchgate.netresearchgate.net.
To further improve the efficiency of these aqueous syntheses, alternative energy sources are being employed. The use of ultrasound irradiation has been shown to dramatically accelerate the reaction, allowing for high yields (e.g., 81% for N-phenylanthranilic acid) in very short reaction times (e.g., 20 minutes) compared to conventional heating methods researchgate.netresearchgate.net. This aligns with the green chemistry principle of designing for energy efficiency.
The development of more efficient catalytic systems is another crucial area. Modern approaches to the Ullmann reaction focus on using only catalytic amounts of copper or other metals like palladium, often in the form of nanoparticles, which can be more active and potentially recyclable mdpi.comresearchgate.netrsc.org. Researchers are also exploring the use of biomass-derived solvents and ligands. For example, furfuryl alcohol, which can be derived from biomass, has been used as an effective ligand to promote the Ullmann-type coupling reaction. The solvent system, a furfuryl alcohol/water azeotrope, can be easily recovered and reused, minimizing waste . These advancements represent a significant move towards more sustainable and economical production methods for this important class of compounds nih.govresearchgate.net.
| Green Chemistry Approach | Method | Advantage | Reference |
| Safer Solvents | Use of water as the reaction medium instead of organic solvents. | Reduces toxicity, improves safety, lowers cost, and minimizes waste. | researchgate.netresearchgate.net |
| Energy Efficiency | Application of ultrasound irradiation to drive the reaction. | Significantly reduces reaction times and energy consumption. | researchgate.netresearchgate.net |
| Catalysis | Use of catalytic amounts of copper salts or nanoparticles. | Avoids stoichiometric, unrecoverable reagents, improving atom economy. | researchgate.netrsc.org |
| Renewable Feedstocks | Use of biomass-derived furfuryl alcohol as a ligand/solvent. | Reduces reliance on petrochemicals and allows for solvent recycling. |
Q & A
Q. Q1. What are the standard experimental protocols for synthesizing and characterizing sodium phenylanthranilate?
Methodological Answer :
- Synthesis : Follow carboxylate synthesis protocols using anthranilic acid derivatives and sodium hydroxide. Ensure stoichiometric control and pH monitoring to optimize yield .
- Characterization : Use HPLC (≥95% purity threshold) and NMR spectroscopy (1H/13C) to confirm structure. For purity, employ elemental analysis (C, H, N) and FTIR to validate functional groups (e.g., carboxylate and aromatic bands) .
- Documentation : Adhere to reproducibility guidelines by detailing reagents (e.g., solvent grades, catalyst purity), reaction conditions (temperature, time), and purification steps (recrystallization solvents) .
Q. Q2. How can researchers assess the corrosion inhibition efficiency of this compound in aqueous media?
Methodological Answer :
-
Electrochemical Testing :
-
Comparative Analysis : Compare results with reference inhibitors (e.g., sodium benzoate) under identical conditions. Report %IE using:
Ensure statistical validation (e.g., triplicate trials, ±5% error margins) .
Advanced Research Questions
Q. Q3. How do substituent groups in this compound derivatives influence their corrosion inhibition mechanisms?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs (e.g., sodium mefenamate, flufenamate) and compare inhibition efficiencies using polarization/EIS .
- Apply Hammett linear free-energy principles to correlate substituent electronic effects (σ values) with %IE. For example, electron-withdrawing groups may enhance adsorption on metal surfaces .
- Computational Modeling :
Q. Q4. How can contradictory data on this compound’s inhibition efficacy under varying pH or temperature conditions be resolved?
Methodological Answer :
- Controlled Variable Testing :
- Data Reconciliation :
Q. Q5. What advanced techniques are recommended for studying the adsorption kinetics of this compound on metal surfaces?
Methodological Answer :
- In Situ Techniques :
- Kinetic Modeling :
Data Presentation and Reproducibility Guidelines
Q. Reproducibility Checklist :
- Report raw data (e.g., polarization curves, Nyquist plots) in supplementary materials .
- Specify instrument calibration protocols (e.g., potentiostat settings, reference electrode type) .
- Disclose conflicts (e.g., batch-to-batch purity variations in inhibitor synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
